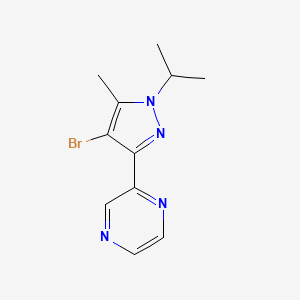

2-(4-bromo-1-isopropil-5-metil-1H-pirazol-3-il)pirazina

Descripción general

Descripción

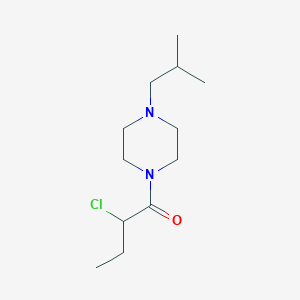

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine (2-BIPPMP) is a heterocyclic compound first synthesized in the laboratory in 2019. It is a derivative of pyrazine, a six-membered aromatic ring structure containing two nitrogen atoms. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been investigated for its ability to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

La porción de pirazol, que está presente en el compuesto en cuestión, se ha informado que exhibe una actividad antibacteriana significativa. Esta actividad es particularmente relevante en el desarrollo de nuevos agentes antibacterianos que se pueden usar para combatir las cepas resistentes de bacterias. La estructura del compuesto podría ajustarse finamente para mejorar su interacción con las enzimas o proteínas bacterianas, lo que podría conducir al desarrollo de nuevos fármacos antibacterianos .

Actividad Antitumoral

Los derivados de pirazina se han explorado por sus posibles propiedades antitumorales. La estructura específica de “2-(4-bromo-1-isopropil-5-metil-1H-pirazol-3-il)pirazina” puede interactuar con ciertas vías o estructuras celulares que están involucradas en el crecimiento y proliferación tumoral. La investigación en esta área podría conducir al descubrimiento de nuevos agentes quimioterapéuticos que sean más efectivos y tengan menos efectos secundarios .

Propiedades Antiinflamatorias

Los compuestos que contienen el anillo de imidazol, como el que se está analizando, han mostrado efectos antiinflamatorios. Esto sugiere que el compuesto podría utilizarse en la síntesis de medicamentos destinados a tratar afecciones inflamatorias, como la artritis o el asma. La investigación adicional podría dilucidar los mecanismos por los cuales estos compuestos ejercen sus efectos antiinflamatorios .

Potencial Antidiabético

Los análogos estructurales del imidazol se han asociado con la actividad antidiabética. Este compuesto podría investigarse por su potencial para actuar como un mimético de la insulina o para mejorar la sensibilidad a la insulina en modelos diabéticos. Estos estudios podrían allanar el camino para nuevos tratamientos para la diabetes mellitus .

Usos Antifúngicos y Antihelmínticos

Se sabe que el núcleo de pirazol posee actividades antifúngicas y antihelmínticas. Este compuesto podría formar parte de un estudio para desarrollar nuevos agentes antifúngicos, especialmente dada la creciente incidencia de infecciones fúngicas que son resistentes a los tratamientos actuales. De manera similar, podría utilizarse para crear nuevos fármacos antihelmínticos para tratar infecciones por gusanos parásitos .

Inhibición Enzimática

Los derivados de pirazina han demostrado actuar como inhibidores de varias enzimas, como la alcohol deshidrogenasa hepática. Este compuesto en particular podría investigarse por sus efectos inhibitorios sobre las enzimas que son objetivos terapéuticos para enfermedades como el alcoholismo o los trastornos metabólicos .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

Compounds with similar structures are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial for the metabolism of alcohols . Additionally, it affects oxidative phosphorylation and ATP exchange reactions, indicating its potential impact on cellular energy metabolism .

Cellular Effects

The effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit calcium uptake, which can affect various cellular processes such as muscle contraction and neurotransmitter release . Furthermore, its impact on oxidative phosphorylation suggests it may alter cellular energy production and metabolism .

Molecular Mechanism

At the molecular level, 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of liver alcohol dehydrogenase is a result of direct binding to the enzyme . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, affecting cellular energy metabolism and signaling .

Dosage Effects in Animal Models

In animal models, the effects of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes . At higher doses, it can cause adverse effects such as liver toxicity and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it undergoes oxidation and conjugation reactions, which facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyrazine is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action and exerts its biochemical effects .

Propiedades

IUPAC Name |

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4/c1-7(2)16-8(3)10(12)11(15-16)9-6-13-4-5-14-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXWFSLYHBJTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=NC=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)